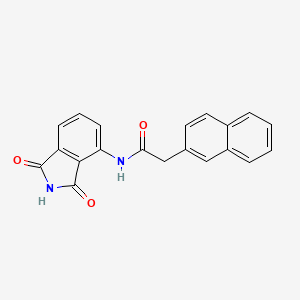

N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-17(11-12-8-9-13-4-1-2-5-14(13)10-12)21-16-7-3-6-15-18(16)20(25)22-19(15)24/h1-10H,11H2,(H,21,23)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUPHLYBXUXCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=CC4=C3C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the naphthalen-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Synthesis Routes

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide typically involves:

- Formation of the Phthalimide Core : The reaction of phthalic anhydride with an appropriate amine forms the phthalimide structure.

- Naphthalenyl Group Introduction : Nucleophilic substitution reactions introduce the naphthalen-2-yl group. Common solvents include dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) are often used to facilitate these reactions .

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have shown that derivatives of isoindoline compounds exhibit significant cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

For instance, certain derivatives demonstrated IC50 values indicating potent anti-proliferative activity, which is critical for drug development in oncology .

Antimicrobial Activity

Research has also indicated that this compound may possess antimicrobial properties. Preliminary evaluations have shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Chemical Production

In addition to its medicinal applications, this compound can serve as a building block in organic synthesis for producing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in the development of specialty chemicals and materials .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 10.56 μM. |

| Study B | Antimicrobial Evaluation | Showed promising results against Gram-positive bacteria, indicating potential as an antibiotic agent. |

| Study C | Mechanism of Action | Identified activation of caspase pathways leading to apoptosis in HepG2 cells. |

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide would depend on its specific biological target. Generally, phthalimide derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Thalidomide: Another phthalimide derivative known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A more potent analog of thalidomide with enhanced anticancer activity.

Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide is unique due to the presence of the naphthalen-2-yl group, which may confer distinct biological activities and chemical properties compared to other phthalimide derivatives.

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxoisoindoline moiety and a naphthalene acetamide group. This combination is thought to contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 313.33 g/mol.

Anticonvulsant Activity

Research has indicated that derivatives of dioxoisoindolin compounds exhibit significant anticonvulsant activity. A study synthesized various derivatives, including those similar to this compound, and evaluated their efficacy in preventing seizures in animal models. The results demonstrated that these compounds provided protection against maximal electroshock seizures (MES), suggesting their potential as anticonvulsants .

Anticancer Properties

This compound has shown promise in cancer research. A study focusing on related compounds indicated that they possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of DNA synthesis and interference with cell cycle progression, leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The dioxo group may facilitate binding to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.

- Neurotransmitter Modulation : Its structural similarity to neurotransmitters suggests potential interactions with receptors involved in seizure activity .

Case Study 1: Anticonvulsant Efficacy

In a controlled study evaluating the anticonvulsant properties of various isoindoline derivatives, researchers administered the compounds to mice subjected to induced seizures. The findings revealed that those treated with this compound showed a significant reduction in seizure duration compared to the control group .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it reduced cell viability significantly at concentrations above 10 µM, with IC50 values demonstrating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced

- Single-Crystal Analysis : Crystallize the compound (e.g., using slow evaporation in CH₂Cl₂) to determine bond lengths, angles, and torsional conformations. For example, in related acetamides, X-ray data revealed dihedral angles of 44.5–77.5° between aromatic rings, highlighting steric effects .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H⋯O dimers with R₂²(10) motifs) that stabilize the crystal lattice .

- Validation : Compare experimental unit cell parameters with DFT-optimized structures to confirm accuracy .

What strategies improve reaction yields in complex multi-step syntheses?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 6 hours to 30 minutes) and minimizes side products .

- Catalyst Optimization : Use EDC/HOBt for efficient amide bond formation, achieving yields >80% in analogs .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- In Situ Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent decomposition .

How can researchers resolve contradictions in pharmacological data (e.g., varying ED₅₀ values)?

Q. Advanced

- Dose-Response Replication : Repeat assays across multiple batches to rule out synthesis variability .

- Metabolic Stability Tests : Use liver microsomes to assess if pharmacokinetic differences (e.g., CYP450 metabolism) alter efficacy .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., electron-withdrawing groups on the naphthalene ring) to isolate SAR trends .

- Computational Modeling : Docking studies (e.g., with GABAₐ receptors) can explain potency disparities based on binding affinity predictions .

What role do computational methods play in reaction design for this compound?

Q. Advanced

- Reaction Pathway Prediction : Quantum mechanical calculations (DFT) identify low-energy intermediates and transition states, guiding solvent/catalyst selection .

- Retrosynthetic Analysis : Tools like ICSynth (from ICReDD) propose viable routes by fragmenting the target into commercially available building blocks .

- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, pH) for amide coupling .

How are hydrogen bonding and π-π interactions analyzed in the crystal structure?

Q. Advanced

- Mercury Software : Visualize and quantify intermolecular contacts (e.g., H-bond distances <2.5 Å, π-π stacking <4 Å) .

- Hirshfeld Surface Analysis : Maps 2D fingerprint plots to differentiate H-bonding (sharp spikes) vs. van der Waals interactions (broad regions) .

- Thermal Ellipsoids : Assess positional disorder or dynamic motion in the lattice using anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.